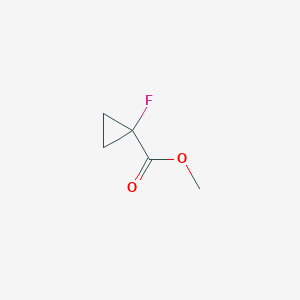

1-Fluoro-cyclopropanecarboxylic acid methyl ester

CAS No.:

Cat. No.: VC13607546

Molecular Formula: C5H7FO2

Molecular Weight: 118.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H7FO2 |

|---|---|

| Molecular Weight | 118.11 g/mol |

| IUPAC Name | methyl 1-fluorocyclopropane-1-carboxylate |

| Standard InChI | InChI=1S/C5H7FO2/c1-8-4(7)5(6)2-3-5/h2-3H2,1H3 |

| Standard InChI Key | KBXVWFDEMAWTBW-UHFFFAOYSA-N |

| SMILES | COC(=O)C1(CC1)F |

| Canonical SMILES | COC(=O)C1(CC1)F |

Introduction

Chemical Identity and Structural Properties

1-Fluoro-cyclopropanecarboxylic acid methyl ester belongs to the class of cyclopropane carboxylates, distinguished by the presence of a fluorine atom at the 1-position of the cyclopropane ring and a methyl ester functional group. Its molecular formula is C₅H₇FO₂, with a molecular weight of 134.10 g/mol (calculated from atomic masses: C=12.01, H=1.01, F=19.00, O=16.00). The compound’s structure imposes significant ring strain due to the cyclopropane’s 60° bond angles, while the fluorine atom introduces electronegativity-driven polarization, enhancing reactivity toward nucleophilic and electrophilic agents .

Key spectral data for this compound include:

-

¹H NMR: Peaks at δ 1.40–1.62 ppm (cyclopropane protons) and δ 3.70 ppm (methyl ester -OCH₃) .

-

¹⁹F NMR: A singlet near δ 198–199 ppm, characteristic of the fluorine substituent’s electronic environment .

The ester’s boiling point and solubility are influenced by its polar functional groups. It is sparingly soluble in water but miscible with organic solvents such as dichloromethane and ethyl acetate.

Synthesis and Manufacturing Processes

Patent-Based Synthesis Route

A high-yield method for producing 1-fluoro-cyclopropanecarboxylic acid methyl ester is detailed in the patent EP0533013A2 . The process involves two stages:

-

Oxidation of 1-Fluoro-cyclopropyl-phenyl Ketone:

The ketone intermediate is treated with a peroxy compound (e.g., m-chloroperbenzoic acid) in the presence of a base (e.g., sodium hydroxide). This step induces a Baeyer-Villiger oxidation, yielding a 1-fluoro-cyclopropanecarboxylic acid phenyl ester. -

Transesterification to Methyl Ester:

The phenyl ester undergoes transesterification with methanol under acidic or basic conditions. For example, catalytic sodium methoxide in methanol facilitates ester exchange, producing the methyl ester derivative .

This method achieves yields exceeding 80% and avoids side reactions that could degrade the cyclopropane ring, a common challenge in fluorinated cyclopropane syntheses .

Alternative Synthetic Approaches

While the patent route is predominant, other methods include:

-

Direct Esterification: Reaction of 1-fluoro-cyclopropanecarboxylic acid with methanol in the presence of thionyl chloride (SOCl₂) to form the acid chloride intermediate, followed by methanol quenching.

-

Cyclopropanation: Ring-closing strategies using fluorinated carbenes or transition metal-catalyzed cyclopropanations of α-fluoroacrylates.

Applications in Industrial and Pharmaceutical Chemistry

Agrochemical Intermediates

The compound’s primary application lies in synthesizing fungicidal agents. For example, it serves as a precursor to 1-fluoro-cyclopropanecarbonyl chloride, which reacts with triazoles to form broad-spectrum fungicides effective against Ascomycota and Basidiomycota pathogens .

Pharmaceutical Building Block

Though less documented in public literature, the ester’s reactivity suggests potential in drug discovery. The fluorine atom enhances metabolic stability and membrane permeability, making it a candidate for modifying pharmacophores in antiviral or anticancer agents.

| Property | Methyl Cyclopropanecarboxylate | 1-Fluoro Derivative (Inferred) |

|---|---|---|

| Flammability | Category 2 (H225) | Likely similar |

| Acute Oral Toxicity (LD₅₀) | 300–500 mg/kg (H302) | Potentially lower due to F |

| Skin Irritation | H311 (Toxic) | Expected higher severity |

Recommended precautions include:

-

Use of flame-resistant equipment.

-

Gloves and goggles to prevent dermal/ocular exposure.

Comparative Analysis with Structural Analogs

The table below contrasts 1-fluoro-cyclopropanecarboxylic acid methyl ester with related compounds:

| Compound | Molecular Formula | Key Differences |

|---|---|---|

| Cyclopropanecarboxylic Acid Methyl Ester | C₅H₈O₂ | Lacks fluorine; lower reactivity |

| 2-Fluorocyclopropane-1-carboxylate | C₄H₅FO₂ | Fluorine at 2-position; altered stereochemistry |

| Ethyl Cyclopropanecarboxylate | C₆H₁₀O₂ | Ethyl ester; higher lipophilicity |

The fluorine atom in the 1-position confers greater electrophilicity, enabling faster reactions with nucleophiles (e.g., amines, alcohols) compared to non-fluorinated analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume